N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring, sulfonamide linkage, and the final propionamide group attachment. Common reagents used in these reactions include sodium nitrite (NaNO2), potassium iodide (KI), and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The sulfonamide group may also contribute to its biological activity by interacting with specific proteins.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
Indole Derivatives: These compounds also feature a heterocyclic ring system and are known for their significant biological properties.
Uniqueness
N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-methyl-4-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-19(24)21-15-7-9-18(13(2)11-15)28(26,27)22-16-6-8-17-14(12-16)5-10-20(25)23(17)3/h6-9,11-12,22H,4-5,10H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMSDIQCNCNNEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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